molecular formula C25H22N2O4 B2531093 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol CAS No. 903862-20-4

2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol

Cat. No.: B2531093
CAS No.: 903862-20-4
M. Wt: 414.461
InChI Key: KXDYSLYNLVSJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is a complex organic compound that features a pyrimidine ring substituted with methoxyphenoxy and methylphenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic compounds, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-17-5-3-4-6-18(17)15-30-21-11-12-22(23(28)13-21)25-24(14-26-16-27-25)31-20-9-7-19(29-2)8-10-20/h3-14,16,28H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDYSLYNLVSJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3OC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.